The synthesis of RO4583298 involves several advanced organic chemistry techniques. The initial steps typically include the formation of key intermediates through reactions involving N-substituted derivatives. A notable method includes the use of 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones to synthesize N-methyl β-amino acids from common α-amino acids . This approach allows for the efficient introduction of functional groups necessary for the desired receptor activity.
RO4583298 has a specific molecular structure characterized by its dual receptor antagonism. The compound's chemical formula is C_{14}H_{15}N_{3}, indicating the presence of phenyl and pyridinyl groups that contribute to its pharmacological properties.
RO4583298 undergoes various chemical reactions primarily related to its interaction with neurokinin receptors. The compound acts as a non-competitive antagonist, meaning it binds to sites other than the active site of the receptor, inhibiting receptor activation by endogenous ligands such as substance P.
The mechanism of action of RO4583298 involves its binding to the neurokinin receptors, leading to inhibition of downstream signaling pathways associated with neurotransmitter release. By blocking these receptors, RO4583298 modulates the effects of neurokinins on neuronal excitability and neurotransmission.
RO4583298 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
RO4583298 serves primarily as a research tool in pharmacology and neuroscience. Its applications include:
NK3 receptors (encoded by TACR3) on midbrain dopaminergic neurons potentiate glutamate-induced excitation via phospholipase C (PLC) activation and intracellular calcium mobilization. In vitro electrophysiology in guinea pig substantia nigra pars compacta (SNpc) shows that NK3 agonists like senktide increase spontaneous firing rates of dopaminergic neurons, an effect blocked by NK3 antagonists [1] [3]. This enhances dopamine release in striatal and prefrontal regions. NK1 receptors indirectly modulate dopamine through GABAergic interneurons in cortical/limbic areas. Substance P binding to NK1 receptors on GABAergic cells disinhibits dopaminergic projections, amplifying mesolimbic dopamine signaling . Dual receptor antagonism thus targets complementary pathways: NK3 blockade normalizes dopamine hyperactivity (linked to psychosis), while NK1 inhibition reduces stress-induced limbic activation.
Table 1: Neurokinin Receptor Distribution and Functional Roles
Receptor | Primary Ligand | Key Brain Regions | Downstream Signaling |
---|---|---|---|
NK1 | Substance P | Amygdala, hippocampus, cingulate cortex | Gq/11 → PLC → IP3/DAG → Ca²⁺ release |
NK3 | Neurokinin B | VTA, SNpc, raphe nuclei | Gq/11 → PLC → IP3/DAG → Ca²⁺ release → neuronal depolarization |
Clinical evidence supports NK3 antagonism for schizophrenia: Selective NK3 antagonists osanetant and talnetant improved positive symptoms (hallucinations, delusions) in randomized Phase II trials, with efficacy comparable to risperidone [1] [3]. NK1 antagonists demonstrate anxiolytic/antidepressant potential: Amygdalar NK1 receptor availability correlates with trait anxiety and neuroticism in healthy humans (r = 0.72, p < 0.01) [7], and NK1-knockout mice show attenuated depressive-like behaviors in olfactory bulbectomy models [6]. Pathological NKB/NK3 signaling elevates striatal dopamine, exacerbating psychosis, while Substance P/NK1 overactivity in the amygdala heightens stress reactivity, contributing to negative symptoms (social withdrawal) and affective comorbidity [1] [3] [7].
Monotherapy with selective NK1 or NK3 antagonists shows limited efficacy: Osanetant (NK3-selective) primarily targets positive symptoms but lacks robust effects on negative/cognitive domains [1] [3]. NK1 antagonists (e.g., aprepitant) reduce anxiety in social stress tests yet show inconsistent results in depression trials [7] . Dual blockade synergistically addresses multifactorial pathophysiology:
Table 2: Preclinical Efficacy of Selective vs. Dual NK Antagonists
Behavioral Model | Selective NK1 Antagonist | Selective NK3 Antagonist | Dual NK1/NK3 Antagonist |
---|---|---|---|
Senktide-induced mouse tail whips (MTW) | No effect | Complete inhibition | Complete inhibition |
GR73632-induced gerbil foot tapping (GFT) | Complete inhibition | No effect | Complete inhibition |
Social interaction test (anxiety) | Moderate improvement | Minimal effect | Significant improvement |
RO4583298 (2-phenyl-N-(pyridin-3-yl)-N-methylisobutyramide derivative; CAS#825643-56-9) was developed by Roche as a brain-penetrant, high-affinity dual antagonist. Key properties include:
RO4583298’s unique species cross-reactivity allows rodent-to-human translation: It retains high affinity for gerbil/monkey NK1/NK3 receptors but exhibits partial non-competitive antagonism at rodent NK3 receptors due to a critical amino acid difference (helix position 6.51) [5] [10]. This pharmacological profile positions RO4583298 as a tool compound for investigating dual tachykinin modulation in psychiatric disorders.
Table 3: RO4583298 Binding Affinity Across Species
Receptor | Human | Cynomolgus Monkey | Guinea Pig | Gerbil | Mouse |
---|---|---|---|---|---|
NK1 | 0.12 nM | 0.15 nM | 0.18 nM | 0.20 nM | 1.5 nM |
NK3 | 0.08 nM | 0.09 nM | 0.11 nM | 0.10 nM | 0.25 nM* |
*Partial non-competitive antagonism observed in mouse NK3 [1] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7